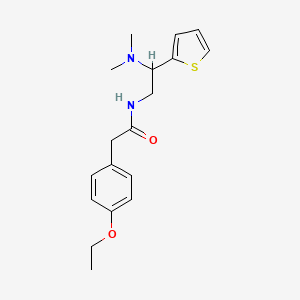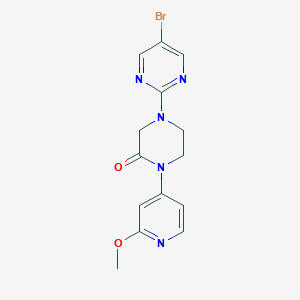![molecular formula C16H15FN4O2 B2502953 2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide CAS No. 1376304-93-6](/img/structure/B2502953.png)
2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a pyridine-based molecule that contains a carbonyl group and a diazinane ring system.
Wirkmechanismus
The mechanism of action of 2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide involves the inhibition of PDE4 and PKA. PDE4 is an enzyme that hydrolyzes cyclic AMP (cAMP), a second messenger molecule that plays a crucial role in various cellular processes. By inhibiting PDE4, 2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide increases the levels of cAMP, leading to downstream effects such as the inhibition of pro-inflammatory cytokines. PKA is a kinase that phosphorylates various target proteins, leading to changes in their activity. By inhibiting PKA, 2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide can modulate various cellular processes, such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide are diverse and depend on the specific cellular context. In general, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, 2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide has been shown to have anti-cancer effects, which may be due to its ability to inhibit cell proliferation and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide is that it has been extensively studied, and its mechanism of action is well understood. This makes it a valuable tool for studying various cellular processes and for drug discovery and development. However, one limitation of this compound is that it may have off-target effects, which can complicate data interpretation. Additionally, the synthesis of 2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide is a complex process, which may limit its availability and use in some labs.
Zukünftige Richtungen
There are several future directions for the study of 2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide. One direction is to further investigate its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases. Another direction is to explore its anti-cancer effects and its potential use in cancer therapy. Additionally, the development of more efficient and scalable synthesis methods for 2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide may increase its availability and use in various research settings.
Synthesemethoden
The synthesis of 2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide is a complex process that involves several steps. The starting material is 2-aminopyridine, which is reacted with 3-bromo-2-fluorobenzaldehyde in the presence of a base to form an intermediate product. This intermediate product is then reacted with 2-oxo-1,3-diazinane-4-carboxylic acid in the presence of a coupling reagent to form the final product, 2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to have inhibitory effects on several enzymes, including phosphodiesterase 4 (PDE4) and cyclic AMP-dependent protein kinase (PKA). These enzymes are involved in various cellular processes, such as inflammation, cell proliferation, and apoptosis, making them attractive targets for drug development.
Eigenschaften
IUPAC Name |
2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c17-14-9-11(5-7-18-14)15(22)20-12-3-1-4-13(10-12)21-8-2-6-19-16(21)23/h1,3-5,7,9-10H,2,6,8H2,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSCDNKIAFZVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2502870.png)




![5-[(2-Chlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2502881.png)



![1-(3,4-Dimethylphenyl)-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2502887.png)
![N,N-Dimethyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2502888.png)

![N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2502891.png)
![7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B2502892.png)